6-Amino-3-(3-aminophenyl)picolinic acid
Description
6-Amino-3-(3-aminophenyl)picolinic acid is a substituted picolinic acid derivative characterized by an amino group at the 6-position of the pyridine ring and a 3-aminophenyl substituent at the 3-position. Key features include:
- Molecular framework: Combines a pyridinecarboxylic acid backbone with aromatic and amino substituents, enabling diverse intermolecular interactions.
- Potential applications: Likely serves as a pharmaceutical intermediate or ligand in coordination chemistry, similar to analogs used in catalysis, drug discovery, or material science .
Properties
IUPAC Name |
6-amino-3-(3-aminophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)15-11(9)12(16)17/h1-6H,13H2,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLTWSZKBJVMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(N=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(3-aminophenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitropyridine and 3-nitroaniline.
Reduction: The nitro groups in both starting materials are reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting 3-aminopyridine and 3-aminophenyl compounds are then coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-(3-aminophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Amino-3-(3-aminophenyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-aminophenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with receptors on the cell surface, triggering specific signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-withdrawing groups (e.g., -CN, -F, -Cl): Improve thermal stability and influence pKa values. For example, the cyano group in 6-amino-3-(3-cyanophenyl)picolinic acid lowers the carboxylic acid’s pKa, favoring deprotonation in aqueous solutions .
- Halogen substituents : Chlorine and fluorine atoms enhance metabolic stability and bioavailability, as seen in halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
